3-溴丙酮酸水合物

描述

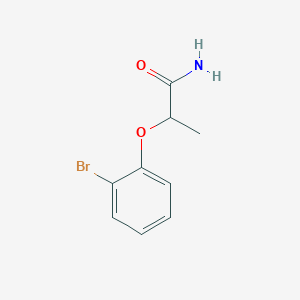

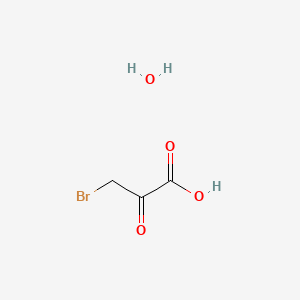

3-Bromopyruvic acid is a colorless solid and a brominated derivative of pyruvic acid. It bears structural similarity to lactic acid and pyruvic acid. It has been investigated as a metabolic poison and an anticancer agent . It is also an intermediate of the fungicide thiabendazole .

Synthesis Analysis

The synthesis of 3-bromopyruvic acid involves adding a little concentrated sulfuric acid and solvent dichloromethane to pyruvic acid in a reaction flask, then adding bromine dropwise for about 3.5 hours and stirring. A white precipitate is produced, then continue to stir for 1 hour, dilute with cyclohexane and petroleum ether, then cool the reaction mixture to get crystals, filter, wash with petroleum ether and dry to get the finished product of 3-bromopyruvic acid .Molecular Structure Analysis

The molecular formula of 3-Bromopyruvic acid is C3H3BrO3 . It is the brominated derivative of pyruvic acid and bears structural similarity to lactic acid and pyruvic acid .Chemical Reactions Analysis

3-Bromopyruvic acid is a hexokinase II inhibitor and is an effective antitumor agent on the hepatoma cells . It has been used in the synthesis of imidazo [1,2-a]pyridine-2-carboxylic acids .Physical And Chemical Properties Analysis

3-Bromopyruvic acid has a density of 2.0±0.1 g/cm3, a boiling point of 223.4±23.0 °C at 760 mmHg, and a melting point of 77-82 °C . It is a highly reactive alkylating agent .科学研究应用

抗癌特性

3-溴丙酮酸 (3-BP) 因其对糖酵解酶(特别是在癌细胞中)的强抑制作用而备受关注。这种特性源于它阻碍甘油醛-3-磷酸脱氢酶等酶的能力,而这些酶在糖酵解途径中至关重要。这一作用尤其重要,因为恶性细胞比正常细胞更依赖糖酵解,即所谓的 Warburg 效应 (Sadowska-Bartosz 等人,2014 年)。此外,3-BP 与谷胱甘肽相互作用,形成结合物,在诱导氧化应激和消耗谷胱甘肽(一种关键的抗氧化剂)的细胞中发挥作用 (Sadowska-Bartosz 等人,2016 年)。

对氧化应激和基因表达的影响

3-BP 在细胞水平诱导氧化应激并影响基因表达。例如,它增加了乳腺癌 MCF-7 细胞中抗氧化基因的表达,表明细胞对 3-BP 引起的瞬时氧化应激的反应 (Pulaski 等人,2019 年)。这表明 3-BP 的抗癌作用与细胞反应机制之间存在复杂的相互作用。

抗真菌和抗寄生虫活性

3-BP 还表现出显着的抗真菌和抗寄生虫活性。它对人类病原体隐球菌和其他真菌表现出有效的抑制作用,且最低抑菌浓度低。它对隐球菌的毒性与其在细胞内积累以及破坏 ATP 和谷胱甘肽生成等重要细胞过程有关 (Dyląg 等人,2013 年)。

稳定性和药物潜力

3-BP 在生理条件下的稳定性是一个关键方面,尤其是在其作为抗癌剂的潜力方面。研究表明,3-BP 在生理温度和 pH 值下具有较短的半衰期,会分解为 3-羟基丙酮酸。这种不稳定性是决定其作用机制和给药方法的重要因素 (Glick 等人,2014 年)。

与其他治疗剂的协同效应

探索 3-BP 与其他抗癌药物(如 5-氟尿嘧啶)的协同效应,揭示了其增强对结直肠癌等特定癌症的治疗功效的潜力。这种组合导致细胞周期停滞和凋亡,表明 3-BP 在癌症治疗中具有更广泛的应用范围 (Chong 等人,2017 年)。

作用机制

Target of Action

The primary target of 3-Bromopyruvic acid hydrate is the enzyme glyceraldehyde-3-phosphate dehydrogenase . This enzyme plays a crucial role in the glycolytic pathway, a metabolic pathway that is often upregulated in cancer cells .

Mode of Action

3-Bromopyruvic acid hydrate interacts with its target through a process known as alkylation . Specifically, it acts as an alkylating agent for key thiols, a type of organic compound that contains a sulfur-hydrogen bond . This alkylation process disrupts the normal function of the targeted enzyme, thereby inhibiting its activity .

Biochemical Pathways

The primary biochemical pathway affected by 3-Bromopyruvic acid hydrate is glycolysis . By inhibiting the activity of glyceraldehyde-3-phosphate dehydrogenase, 3-Bromopyruvic acid hydrate disrupts the glycolytic pathway, which is essential for energy production in cells . This disruption can lead to a decrease in ATP production, which can have downstream effects on various cellular processes that require energy .

Pharmacokinetics

It is known that the compound is soluble in water , which could potentially impact its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The primary result of 3-Bromopyruvic acid hydrate’s action is a decrease in energy production within cells due to the disruption of the glycolytic pathway . This can lead to cell death, particularly in cells that rely heavily on glycolysis for energy production, such as cancer cells .

Action Environment

The efficacy and stability of 3-Bromopyruvic acid hydrate can be influenced by various environmental factors. For example, the compound’s action may be more effective under conditions of nutrient deprivation . Additionally, the compound’s stability could potentially be affected by factors such as pH and temperature . .

安全和危害

未来方向

3-Bromopyruvic acid has shown great potential as a promising antitumor drug. Not only does it target the glycolysis process, but it also inhibits mitochondrial OXPHOS in tumor cells. Excellent antitumor effects of 3BP were observed in cultured cells and tumor-bearing animal models . Clinical trials using 3BP are needed to further support its anticancer efficacy against multiple cancer types .

生化分析

Biochemical Properties

3-Bromopyruvic acid hydrate plays a significant role in biochemical reactions, particularly in the inhibition of glycolysis. It interacts with several enzymes and proteins, including glyceraldehyde-3-phosphate dehydrogenase, which is highly sensitive to inhibition by 3-Bromopyruvic acid hydrate . This interaction disrupts the glycolytic pathway, leading to a decrease in ATP production. Additionally, 3-Bromopyruvic acid hydrate can inhibit hexokinase II, an enzyme that is often overexpressed in cancer cells . By dissociating hexokinase II from the mitochondrial membrane, 3-Bromopyruvic acid hydrate induces cell death in cancer cells .

Cellular Effects

3-Bromopyruvic acid hydrate has profound effects on various types of cells and cellular processes. In cancer cells, it inhibits glycolysis and mitochondrial metabolism, leading to reduced cell viability and increased cell death . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the activity of nicotinamide adenine dinucleotide dehydrogenase and lactate production in cancer cells . Furthermore, 3-Bromopyruvic acid hydrate can induce oxidative stress and disrupt the redox balance within cells .

Molecular Mechanism

The molecular mechanism of 3-Bromopyruvic acid hydrate involves its ability to act as an alkylating agent. It binds to key thiol groups in enzymes and proteins, leading to their inactivation . This compound specifically targets glycolytic and mitochondrial enzymes, such as glyceraldehyde-3-phosphate dehydrogenase and hexokinase II . By inhibiting these enzymes, 3-Bromopyruvic acid hydrate disrupts ATP production and induces cell death. Additionally, it can inhibit the activity of H±vacuolar ATPase, further contributing to its anticancer effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Bromopyruvic acid hydrate can change over time. This compound is known to be relatively stable, but its efficacy may decrease with prolonged exposure . Studies have shown that 3-Bromopyruvic acid hydrate can induce long-term effects on cellular function, including sustained inhibition of glycolysis and mitochondrial metabolism . Its stability and degradation over time can influence its overall effectiveness in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 3-Bromopyruvic acid hydrate vary with different dosages in animal models. At lower doses, it can effectively inhibit tumor growth and reduce cancer cell viability . At higher doses, it may cause toxic or adverse effects, including damage to normal cells and tissues . Studies have shown that the therapeutic window for 3-Bromopyruvic acid hydrate is relatively narrow, and careful dosage optimization is necessary to minimize toxicity while maximizing its anticancer effects .

Metabolic Pathways

3-Bromopyruvic acid hydrate is involved in several metabolic pathways, primarily targeting glycolysis and mitochondrial metabolism. It inhibits key enzymes in these pathways, such as glyceraldehyde-3-phosphate dehydrogenase and hexokinase II . By disrupting these metabolic processes, 3-Bromopyruvic acid hydrate reduces ATP production and induces cell death in cancer cells . Additionally, it can affect metabolic flux and alter metabolite levels within cells .

Transport and Distribution

The transport and distribution of 3-Bromopyruvic acid hydrate within cells and tissues are mediated by monocarboxylate transporters . These transporters facilitate the uptake of 3-Bromopyruvic acid hydrate into cells, where it can exert its effects on glycolysis and mitochondrial metabolism . The distribution of 3-Bromopyruvic acid hydrate within tissues can vary, with higher concentrations observed in cancerous tissues due to the overexpression of monocarboxylate transporters .

Subcellular Localization

3-Bromopyruvic acid hydrate primarily localizes to the cytoplasm and mitochondria within cells . Its subcellular localization is crucial for its activity, as it needs to interact with glycolytic and mitochondrial enzymes to exert its effects . The compound’s ability to target specific compartments within cells is influenced by its chemical structure and the presence of targeting signals or post-translational modifications .

属性

IUPAC Name |

3-bromo-2-oxopropanoic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3BrO3.H2O/c4-1-2(5)3(6)7;/h1H2,(H,6,7);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQYDPLZNPJYABO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)C(=O)O)Br.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50656950 | |

| Record name | 3-Bromo-2-oxopropanoic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50656950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206860-50-6 | |

| Record name | 3-Bromo-2-oxopropanoic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50656950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(4-Hydroxyphenyl)ethyl]-[4-(N-maleimidomethyl)cyclohexyl]-carboxamide](/img/structure/B1438385.png)

![Methyl 4-[(2-chloropropanamido)methyl]benzoate](/img/structure/B1438389.png)